1-(4-(Methylthio)phenyl)-2-(propylthio)ethan-1-one
Description
Properties
Molecular Formula |
C12H16OS2 |
|---|---|
Molecular Weight |
240.4 g/mol |
IUPAC Name |
1-(4-methylsulfanylphenyl)-2-propylsulfanylethanone |
InChI |
InChI=1S/C12H16OS2/c1-3-8-15-9-12(13)10-4-6-11(14-2)7-5-10/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
FNEXTZSRKLUCDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC(=O)C1=CC=C(C=C1)SC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(4-(Methylthio)phenyl)-2-(propylthio)ethan-1-one
General Synthetic Strategy
The synthesis of thioether ketones like this compound typically involves constructing the ethanone backbone with appropriate thioether substituents on the phenyl and ethanone moieties. Common synthetic approaches include:
- Alkylation of thiols with alkyl halides : Reaction of thiols (R–SH) with alkyl halides (R'–X) in the presence of a base to form thioethers (R–S–R').
- Acylation reactions : Formation of the ethanone (ketone) group via acylation of aryl or alkyl intermediates.
- Stepwise introduction of methylthio and propylthio groups onto the phenyl ring and ethanone side chain respectively.
Specific Synthetic Routes and Reaction Conditions
Thioether Formation via Alkyl Halide and Thiol Reaction
The most straightforward method for synthesizing this compound involves:
- Starting from 4-(methylthio)phenylacetyl chloride or an equivalent activated intermediate.
- Reacting with propylthiol or a propylthiolate salt under basic conditions to introduce the propylthio substituent at the ethanone α-position.
- The reaction typically proceeds via nucleophilic substitution where the thiolate attacks the electrophilic carbon adjacent to the ketone group.
This method is supported by the general knowledge that thioethers are formed by nucleophilic substitution of thiols on alkyl halides or activated acyl intermediates.
Multi-Step Synthetic Route Inspired by Analogous Compounds
While direct literature on this exact compound's synthesis is limited, analogous processes for related thioether ketones provide a blueprint:
This multi-step approach is adapted from processes for related compounds such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which share structural features.
Reaction Optimization and Catalysis
- Use of piperidine as a catalyst in condensation steps has been shown to improve yields and reaction efficiency.
- Reaction temperatures generally range from room temperature to 40°C , with reaction times extending from several hours up to overnight (16 hours), depending on the step.
- Avoidance of hazardous oxidants (e.g., hydrogen peroxide) in oxidation steps is preferred for safety and environmental reasons.
Analytical Data and Reaction Monitoring
Spectroscopic Characterization
- Infrared (IR) Spectroscopy : Characteristic absorption bands include C=O stretch near 1650 cm⁻¹ and C–S stretches in the 700–800 cm⁻¹ region.
- Nuclear Magnetic Resonance (NMR) : Proton NMR shows signals corresponding to aromatic protons, methylthio (-SCH3), and propylthio (-SCH2CH2CH3) groups.
- Mass Spectrometry (MS) : Molecular ion peak corresponding to 240.4 g/mol confirms molecular weight.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (−SMe) and propylthio (−SPr) groups undergo oxidation to sulfoxides or sulfones under controlled conditions.
Mechanistic Insight :
-
Sulfur’s lone pairs in thioethers make them susceptible to electrophilic oxidation.
-
Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) act as oxidizing agents, with reaction rates dependent on steric hindrance and electronic effects .
Nucleophilic Substitution at the Carbonyl Group
The ketone moiety participates in nucleophilic substitution reactions, forming derivatives such as hydrazones or imines.
Mechanistic Insight :
-
Nucleophiles (e.g., hydrazine, Grignard reagents) attack the electrophilic carbonyl carbon, followed by proton transfer or quenching .
S-Alkylation of Thioether Groups
The thioether sulfur atoms can act as nucleophiles in alkylation reactions.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Methylation of −SPr | CH₃I, K₂CO₃, DMF, 25°C, 8 h | 1-(4-(Methylthio)phenyl)-2-(methylthio)ethan-1-one |
Mechanistic Insight :
-
Alkyl halides react with thioether groups in polar aprotic solvents (e.g., DMF), facilitated by a base (e.g., K₂CO₃) to deprotonate the thiolate intermediate .
Cyclization Reactions
Under acidic conditions, the compound can undergo intramolecular cyclization to form heterocyclic structures.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Formation of thiazoline derivative | H₂SO₄, 80°C, 2 h | 5-(4-(Methylthio)phenyl)-4-propylthiazoline-2-thione |
Mechanistic Insight :
-
Acid catalysis promotes cyclization by protonating the carbonyl oxygen, increasing electrophilicity and facilitating intramolecular attack by the thioether sulfur .
Photochemical Reactivity
The compound’s thioether groups exhibit instability under UV light, leading to bond cleavage or radical formation.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| UV-induced homolysis of −SPr | UV (254 nm), CH₃CN, 6 h | 1-(4-(Methylthio)phenyl)ethan-1-one + propyl disulfide |
Mechanistic Insight :
-
UV irradiation cleaves the C−S bond via homolytic fission, generating thiyl radicals that dimerize to disulfides .
Comparative Reactivity of Thioether Groups
The methylthio and propylthio groups exhibit differing reactivity due to steric and electronic factors:
| Group | Oxidation Rate (Relative) | Alkylation Efficiency | Notes |
|---|---|---|---|
| −SMe | 1.0 (reference) | High | Less steric hindrance, faster oxidation |
| −SPr | 0.6 | Moderate | Bulkier substituent slows reactions |
Key Research Findings
-
Synthetic Utility : The compound serves as a precursor in pharmaceuticals (e.g., kinase inhibitors) due to its dual thioether functionality .
-
Stability : Degrades under prolonged UV exposure, limiting applications in photoresist materials .
-
Toxicity Profile : High gastrointestinal absorption noted, necessitating caution in biological studies .
Scientific Research Applications
1-(4-(Methylthio)phenyl)-2-(propylthio)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Methylthio)phenyl)-2-(propylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physical Properties
Sulfoxide Derivatives
Compounds such as 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) from contain sulfoxide (-SO-) groups instead of thioethers. Sulfoxides exhibit higher polarity and oxidative stability compared to thioethers, leading to higher melting points (e.g., 137.3–138.5°C for 1f) . In contrast, thioether-containing compounds like the target molecule are expected to have lower melting points and greater lipophilicity due to reduced polarity.
Alkyl vs. Aryl Thioethers
- 1-Cyclohexyl-2-(phenylthio)ethan-1-one () features a cyclohexyl group and phenylthio substituent. Additionally, the phenylthio substituent introduces π-π stacking capabilities absent in aliphatic thioethers .
- 2-(Isopropylthio)-1-(4-(methylthio)phenyl)ethan-1-one () is structurally closest to the target compound but substitutes propylthio with isopropylthio. This branching increases steric bulk, which may influence crystallization behavior and solubility. The molecular weight of this analog is 240.38 g/mol, while the target compound’s linear propylthio group would reduce it slightly to ~226.34 g/mol .
Oxidative Derivatives
1-(4-(Methylsulfinyl)phenyl)ethan-1-one () is an oxidized derivative of the target compound’s methylthio group. Sulfinyl groups (-SO-) enhance electrophilicity at the ketone carbon, enabling participation in redox-active catalytic cycles, a property less pronounced in thioethers .
Biological Activity
1-(4-(Methylthio)phenyl)-2-(propylthio)ethan-1-one, also referred to as a thioether compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thioether linkage, which is significant in influencing its biological interactions. The structural formula can be represented as:
This structure comprises a propylthio group and a methylthio-substituted phenyl ring, enhancing its lipophilicity and potentially facilitating interactions with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The propylthio group may enhance the compound's permeability through lipid membranes, allowing it to reach intracellular targets effectively.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of certain receptors, leading to altered cellular responses.
Antimicrobial Properties
Research indicates that compounds with similar thioether structures exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of methylthio-substituted compounds possess antibacterial properties against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial (potential) |
| 4-Methylthioacetophenone | 8 | Antibacterial |
| 2-Methyl-1-[4-(methylthio)phenyl]ethan-1-one | 16 | Antifungal |
Cytotoxicity Studies
In vivo studies have indicated that high doses of similar thioether compounds can lead to cytotoxic effects. For example, a study reported ocular toxicity and liver weight increase in animal models treated with high doses of related compounds .
Study 1: Antibacterial Activity
A recent study investigated the antibacterial efficacy of various thioether compounds against Gram-positive bacteria. The results highlighted that compounds with longer alkyl chains exhibited improved activity due to increased lipophilicity .
Study 2: Toxicological Assessment
Toxicological evaluations revealed that compounds with methylthio groups could lead to dose-dependent adverse effects on liver function and hematological parameters in animal models . This underscores the importance of assessing both therapeutic potential and safety profiles.
Q & A
Q. What are the optimal synthetic routes for 1-(4-(Methylthio)phenyl)-2-(propylthio)ethan-1-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions . For example:
- Thioether formation : React 1-(4-chlorophenyl)ethan-1-one with sodium methylthiolate and sodium propylthiolate sequentially in DMF at 80°C for 12 hours. Yields range from 50–65%, with purity >95% after silica gel chromatography (hexane:ethyl acetate, 4:1) .
- Aldol condensation : Condense 4-(methylthio)benzaldehyde with propanethiol in ethanol using KOH as a base (yield: 55–60%) .
Key factors : - Solvent polarity : Polar aprotic solvents (DMF) improve nucleophilicity of thiols.
- Temperature : Reactions >80°C reduce disulfide by-product formation.
- Purification : Column chromatography with silica gel and gradient elution is essential to isolate the target compound from unreacted starting materials .
Q. What spectroscopic techniques are most effective for characterizing the α-ketothioether structure, and what are the diagnostic spectral markers?
Methodological Answer:
- ¹H NMR :
- IR : Strong C=O stretch at 1680–1700 cm⁻¹; weak C-S stretches at 600–700 cm⁻¹ .
- HRMS : Exact mass calculation for C₁₁H₁₄OS₂ requires a tolerance <5 ppm. For example, [M+H]⁺ expected m/z = 227.0564; observed m/z = 227.0561 .
Advanced Research Questions
Q. How do steric and electronic effects of methylthio vs. propylthio substituents influence reactivity in nucleophilic addition reactions?
Methodological Answer:
- Electronic effects : The methylthio group (-SMe) is electron-withdrawing via inductive effects, polarizing the ketone for nucleophilic attack. Propylthio (-SPr) has weaker inductive effects but introduces steric hindrance.
- Steric effects : Propylthio reduces reaction rates in SN2 mechanisms by 30% compared to methylthio, as shown in kinetic studies with Grignard reagents .
- Experimental validation : Compare reaction rates of MeS/PrS analogs with benzylamine in THF. Monitor via TLC or in situ IR for carbonyl disappearance .
Q. What contradictions exist in reported biological activity data, and how can they be resolved through structural optimization?
Methodological Answer:
- Reported discrepancies : Methylthio derivatives show variable antimicrobial activity (e.g., MIC = 8–32 µg/mL against S. aureus), potentially due to differences in bacterial membrane permeability .
- Resolution strategies :
- Lipophilicity adjustment : Replace propylthio with shorter (ethyl) or branched (isopropyl) chains to optimize logP values (target: 2.5–3.5).
- Bioisosteric replacement : Substitute thioether with sulfone (-SO₂Me) to enhance oxidative stability while retaining activity .
- Co-crystallization studies : Resolve binding modes with target enzymes (e.g., CYP450) via X-ray diffraction to guide SAR .
Q. How can computational methods predict regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?
Methodological Answer:
- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to map electrostatic potential surfaces. Methylthio groups direct EAS to the ortho position (higher electron density), while propylthio favors meta due to steric repulsion .
- Validation : Compare predicted vs. experimental bromination sites. For example, Br₂ in CHCl₃ at 0°C yields 70% ortho-brominated product for MeS vs. 55% meta for PrS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
